molecular formula C10H11NS2 B025321 (R)-4-Benzylthiazolidine-2-thione CAS No. 110199-17-2

(R)-4-Benzylthiazolidine-2-thione

Cat. No. B025321
M. Wt: 209.3 g/mol
InChI Key: SLDUGQISGRPGAW-SECBINFHSA-N
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Description

Synthesis Analysis

The synthesis of (R)-4-Benzylthiazolidine-2-thione and related derivatives primarily involves strategies that target the thiazolidine core, exploiting its reactivity towards various functional groups. A common approach includes the condensation reactions where thiazolidinediones are synthesized by reacting different aldehydes or ketones with thioamides or thioureas under catalytic or acidic conditions. The versatility in the synthesis lies in the modification at the 3rd and 5th positions of the thiazolidine ring, allowing for a wide range of derivatives with significant biological activities (Bireddy et al., 2020).

Molecular Structure Analysis

The molecular structure of (R)-4-Benzylthiazolidine-2-thione is characterized by a thiazolidine ring which is a five-membered ring containing both sulfur and nitrogen atoms. This ring structure is fundamental for the compound’s biological activity, providing a rigid framework that can interact with various biological targets through hydrogen bonding and hydrophobic interactions. The benzyl group attached to the thiazolidine ring further enhances the molecule's physicochemical properties, making it a suitable candidate for further chemical modifications and biological evaluations (Mendieta-Wejebe et al., 2023).

Chemical Reactions and Properties

(R)-4-Benzylthiazolidine-2-thione participates in various chemical reactions, owing to the reactive sites on both the thiazolidine ring and the benzyl moiety. It can undergo nucleophilic substitution reactions, addition reactions, and can act as a ligand in coordination chemistry. The thione group in the thiazolidine ring is particularly reactive towards electrophiles, making it a useful intermediate in the synthesis of sulfur-containing heterocycles and other complex molecules (Kaplaushenko, 2019).

Physical Properties Analysis

The physical properties of (R)-4-Benzylthiazolidine-2-thione, such as melting point, solubility, and crystal structure, are determined by its molecular geometry and the presence of the thiazolidine core. These properties are crucial for its application in material science and pharmaceutical formulations, where solubility and stability are of paramount importance. Research into the crystal structure and solubility characteristics of thiazolidine derivatives provides insights into their behavior in different environments, facilitating their practical application in diverse fields (Petrov & Androsov, 2013).

Chemical Properties Analysis

The chemical properties of (R)-4-Benzylthiazolidine-2-thione are influenced by its functional groups, primarily the thiazolidine core and the benzyl moiety. These groups confer the compound with a broad spectrum of chemical reactivity, allowing for the synthesis of a variety of biologically active compounds. The thiazolidine ring's susceptibility to ring-opening reactions, its ability to engage in hydrogen bonding, and its reactivity towards various electrophiles and nucleophiles, make it an invaluable tool in medicinal chemistry and organic synthesis (Sethi, Prasad, & Singh, 2020).

Scientific Research Applications

1. Enantioselective Acylating Agents

(R)-4-Benzylthiazolidine-2-thione derivatives, such as R-(-)-3-Benzoyl-4-ethylthiazolidine-2-thione and S-(+)-3-benzoyl-4-isobutylthiazolidine-2-thione, are utilized as enantioselective acylating agents. They are synthesized from amino alcohols like R-(-)-2-amino-1-butanol and S-(+)-leucinol and are used to acylate amine and amino acid racemates, resulting in high yields and moderate to good optical purity. The progress of the acylation process can be monitored by the disappearance of the yellow color of the acylating agents (Yadav & Dubey, 2002).

2. Synthesis of Aggregation Pheromone

The compound is used as a chiral auxiliary in the synthesis of the aggregation pheromone of rhinoceros beetles. The process involves N-acylation by crotonyl chloride, asymmetric Michael reaction, and several subsequent steps, resulting in the aggregation pheromone with an enantiomeric excess of over 93% and a total yield of up to 39.45% (Yang Gui-chun, 2009).

3. Thermophysical Property Study

(R)-4-Benzylthiazolidine-2-thione and its derivatives are studied for their thermophysical properties, such as temperatures, enthalpies, and entropies of fusion. These studies are crucial for understanding the compound's behavior under different temperature conditions, which can be significant in material science and chemical engineering applications (Temprado et al., 2008).

4. Structural Analysis and Crystallography

The compound's derivatives, like 4-ethyl-1,3-oxazolidine-2-thione, have been subjected to detailed structural analysis using techniques like X-ray diffraction. This helps in understanding the molecular geometry, intermolecular interactions, and crystal packing, which are essential for material design and pharmaceutical applications (Okumura et al., 2014).

5. Polymer Synthesis

The compound is used in the synthesis of polythiourethanes, a type of polymer, via cationic ring-opening polymerization. The resulting polymers have well-defined molecular weights and narrow molecular weight distributions. This application is significant in the field of materials science for creating specialized polymers with specific properties (Nagai, Ochiai, & Endo, 2004).

6. Photocyclization Reactions

(R)-4-Benzylthiazolidine-2-thione is involved in photocyclization reactions, leading to the formation of certain heterocyclic compounds. These reactions and their mechanisms are studied for their potential applications in organic synthesis and pharmaceuticals (Buscemi & Gruttadauria, 2000).

7. Synthesis of Antidiabetic Compounds

Derivatives of (R)-4-Benzylthiazolidine-2-thione are synthesized and evaluated for their antidiabetic activities. The synthesis involves various processes like asymmetric O-acetylation and cyclization of the oxazolidinedione ring. These compounds are significant in the search for new treatments for diabetes (Momose et al., 2002).

Safety And Hazards

This involves understanding the toxicological properties of the compound, its safety data, handling and storage precautions, and disposal considerations.


Future Directions

This involves identifying the current gaps in the understanding of the compound and proposing future research directions.


For a comprehensive analysis, it’s crucial to review relevant scientific literature. Various databases like PubMed, Web of Science, Scopus, and Google Scholar can be used to find relevant papers. The papers can then be analyzed for the required information. Please note that this is a general approach and the specifics might vary depending on the compound . If you have a different compound or more specific questions about “®-4-Benzylthiazolidine-2-thione”, feel free to ask!


properties

IUPAC Name

(4R)-4-benzyl-1,3-thiazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDUGQISGRPGAW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=S)S1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=S)S1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429501
Record name (R)-4-Benzylthiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Benzylthiazolidine-2-thione

CAS RN

110199-17-2
Record name (4R)-4-(Phenylmethyl)-2-thiazolidinethione
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-4-Benzylthiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-4-Benzyl-1,3-thiazolidine-2-thione
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